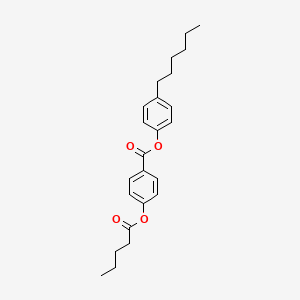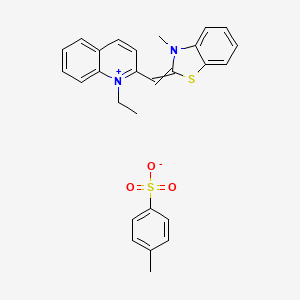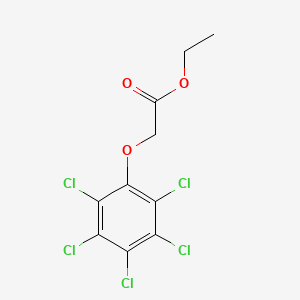
4-Hexylphenyl 4-(pentanoyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylphenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of a hexylphenyl group attached to a benzoate moiety through a pentanoyloxy linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other complex organic molecules.
Biology: The compound can be utilized in the study of cell membrane interactions and lipid bilayer models.
Mecanismo De Acción
The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl benzoate
- Hexyl benzoate
- Pentyl benzoate
Uniqueness
4-Hexylphenyl 4-(pentanoyloxy)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of both hexyl and pentanoyloxy groups enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of liquid crystalline materials and advanced polymers.
Propiedades
Número CAS |
52811-78-6 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(4-hexylphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3 |
Clave InChI |
SMFMLIBTMOXFBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)


![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)


![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
germane](/img/structure/B14645752.png)
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)

